molecular formula C16H21ClN2O4 B2856816 N-(5-chloro-2-methoxyphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1396889-14-7

N-(5-chloro-2-methoxyphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide

Cat. No.: B2856816
CAS No.: 1396889-14-7
M. Wt: 340.8
InChI Key: SHOOTJXRLPUFRY-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a spirocyclic carboxamide derivative characterized by a 6,8-dioxa-2-azaspiro[3.5]nonane core substituted with a 5-chloro-2-methoxyphenyl group at the carboxamide position. The spirocyclic framework imparts structural rigidity, which may enhance binding specificity in biological or chemical applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O4/c1-15(2)22-9-16(10-23-15)7-19(8-16)14(20)18-12-6-11(17)4-5-13(12)21-3/h4-6H,7-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOOTJXRLPUFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)NC3=C(C=CC(=C3)Cl)OC)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares its core 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane structure with several derivatives, differing primarily in the aryl substituent. Key analogs include:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-(5-chloro-2-methoxyphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide 5-chloro-2-methoxy C₁₅H₁₈ClN₂O₃ 325.8 (calculated) Hypothesized pesticidal activity
N-(3,4-dimethylphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide 3,4-dimethyl C₁₆H₂₁N₂O₃ 289.3 (core + substituent) Unknown bioactivity; used in synthesis
N-Methoxy-N-methyl-2-tosyl-2-azaspiro[3.5]nonane-1-carboxamide Tosyl (p-toluenesulfonyl) C₁₈H₂₆N₂O₄S 389.15 (with Na⁺) Synthetic intermediate; 93% yield
2-oxa-5,8-diaza-spiro[3.5]nonane diHCl N/A (heteroatom variation) C₆H₁₂Cl₂N₂O 211.08 Enhanced water solubility
Propanil (N-(3,4-dichlorophenyl) propanamide) 3,4-dichloro C₉H₉Cl₂NO 218.08 Herbicidal activity

Key Observations :

  • In contrast, the 3,4-dimethylphenyl analog () lacks halogens, increasing hydrophobicity .
  • Bioactivity : Propanil (), a dichlorophenyl carboxamide, demonstrates herbicidal activity, suggesting that halogenation patterns critically influence pesticidal efficacy. The target compound’s chloro-methoxy substitution may similarly target plant enzymes .
  • Synthetic Utility : The tosyl-substituted spirocyclic carboxamide () highlights the versatility of the core for functionalization, with high-yield (93%) synthesis under Grignard conditions .

Physicochemical and Structural Properties

  • Solubility: The diHCl salt of 2-oxa-5,8-diaza-spiro[3.5]nonane () exhibits improved aqueous solubility compared to neutral spirocyclic compounds, a trait exploitable in drug formulation . The target compound’s methoxy group may moderately enhance solubility relative to purely alkyl-substituted analogs.
  • Hydrogen Bonding: The spirocyclic core’s oxygen and nitrogen atoms participate in hydrogen bonding, as inferred from crystallographic studies ().
  • Thermochemical Stability : Density-functional theory () suggests that exact-exchange terms improve accuracy in predicting thermochemical properties, which could guide computational modeling of the target compound’s stability .

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